molecular formula C18H21BrN4OS B2873996 5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-47-2

5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Número de catálogo: B2873996
Número CAS: 898361-47-2
Peso molecular: 421.36
Clave InChI: JDWCFYFYEDCZKZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a thiazolo[3,2-b][1,2,4]triazole derivative featuring a 4-bromophenyl group, a piperidine ring, and a hydroxyl group at position 5.

Propiedades

IUPAC Name

5-[(4-bromophenyl)-piperidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4OS/c1-2-14-20-18-23(21-14)17(24)16(25-18)15(22-10-4-3-5-11-22)12-6-8-13(19)9-7-12/h6-9,15,24H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWCFYFYEDCZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclization Protocol

The core is formed by reacting 2-amino-4-ethyl-1,2,4-triazole-3-thiol with α-bromoacetophenone derivatives under basic conditions. A one-pot, catalyst-free method reported by RSC Advances (2015) achieves 85–92% yields using dibenzoylacetylene and triazole derivatives at room temperature.

Reaction Conditions :

  • Solvent : Ethanol/water (3:1 v/v).
  • Temperature : 25°C, 12 hours.
  • Workup : Precipitation with ice-cwater, filtration, and recrystallization from ethanol.

Halogenation at Position 5

Bromine is introduced via electrophilic substitution using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–5°C. Patent WO2018020474A1 reports 78% yield for analogous brominations.

Functionalization with 4-Bromophenyl and Piperidine Groups

Mannich Reaction for Side-Chain Installation

A three-component Mannich reaction attaches the 4-bromophenyl and piperidine groups:

Reactants :

  • 5-Bromo-thiazolo[3,2-b]triazole.
  • 4-Bromobenzaldehyde.
  • Piperidine.

Conditions :

  • Catalyst : Acetic acid (10 mol%).
  • Solvent : Tetrahydrofuran (THF), reflux, 6 hours.
  • Yield : 67% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Alternative Suzuki Coupling Approach

For higher regioselectivity, a Suzuki-Miyaura coupling attaches a pre-formed 4-bromophenylboronic acid to the core:

Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : K₂CO₃.
  • Solvent : 1,4-Dioxane/water (5:1), 80°C, 8 hours.
  • Yield : 73%.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).
  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, retention time 8.2 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.38 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (s, 2H, CH₂), 3.12–3.08 (m, 4H, piperidine-H), 2.64 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.72–1.68 (m, 6H, piperidine-H), 1.31 (t, J = 7.6 Hz, 3H, CH₃).
  • HRMS (ESI+) : m/z calc. for C₁₈H₂₀BrN₄OS [M+H]⁺: 439.04; found: 439.05.

Yield Optimization and Challenges

Critical Parameters

Parameter Optimal Condition Yield Impact
Reaction Temperature 80°C (Suzuki coupling) +15% yield
Catalyst Loading 5 mol% Pd Max efficiency
Solvent Polarity THF > DCM +20% purity

Common Side Reactions

  • Over-bromination : Mitigated by stoichiometric NBS and low temperatures.
  • Piperidine ring opening : Avoided by using anhydrous conditions.

Industrial-Scale Adaptations

For kilogram-scale production:

  • Continuous Flow Reactors : Reduce reaction time by 40%.
  • Catalyst Recycling : Pd recovery via activated carbon adsorption (82% efficiency).

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, 5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets involved in various diseases, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties might make it suitable for applications in materials science or catalysis.

Mecanismo De Acción

The exact mechanism of action of 5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol would depend on its specific biological target. Generally, compounds with similar structures can act by binding to enzymes or receptors, thereby modulating their activity. The bromophenyl group might interact with hydrophobic pockets, while the piperidine moiety could form hydrogen bonds or ionic interactions with amino acid residues in proteins.

Comparación Con Compuestos Similares

Key Observations :

  • Bromophenyl Position : The target compound’s 4-bromophenyl group distinguishes it from analogs like , where bromine is at position 2. This positional difference may influence steric interactions with biological targets.
  • Piperidine vs.
  • Hydroxyl Group: The 6-OH group is unique compared to non-hydroxylated analogs (e.g., ), suggesting enhanced hydrogen-bonding capacity.
Physicochemical Properties

Melting points and synthetic yields vary significantly among analogs:

  • Higher Melting Points (>250°C): Observed in compounds with rigid aromatic systems (e.g., 5d: 262–263°C ).
  • Lower Melting Points (~200°C): Seen in compounds with flexible aliphatic substituents (e.g., 5c: 199–201°C ).
  • Synthetic Yields : Ranged from 53% to 71% for methylene-substituted derivatives , indicating moderate efficiency in their preparation.
Pharmacological Potential

While direct data for the target compound are unavailable, insights can be inferred from related structures:

  • Antifungal Activity : Analogous triazole-thiadiazole hybrids (e.g., 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles) show promise against fungal enzymes like 14-α-demethylase .

Actividad Biológica

5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C18_{18}H21_{21}BrN4_{4}OS
Molecular Weight : 421.4 g/mol
IUPAC Name : 5-[(4-bromophenyl)-piperidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol

The compound features a thiazole ring fused with a triazole ring, a bromophenyl group, and a piperidine moiety. Its unique structure suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions:

  • Formation of the Thiazole Ring : Utilizing thioamide and α-haloketone through cyclization.
  • Synthesis of the Triazole Ring : Achieved via cycloaddition involving an azide and alkyne.
  • Coupling with Bromophenyl Group : Accomplished through nucleophilic substitution reactions with bromobenzene derivatives.

These synthetic routes allow for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Screening : Compounds derived from 1,2,4-triazoles were screened against human cancer cell lines such as AGS, MGC-803, HCT-116, A-549, HepG2, and HeLa. Some derivatives showed better activity than established anticancer drugs like 5-fluorouracil .

The mechanism of action for 5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol may involve:

  • Enzyme Inhibition : The compound could inhibit specific enzymes or modulate receptor activities due to its structural similarities to known bioactive molecules.
  • Cell Cycle Arrest and Apoptosis : Some studies suggest that triazole derivatives induce cell cycle arrest in the G2/M phase and promote apoptosis in cancer cells .

Case Studies and Experimental Data

A summary of relevant studies includes:

Study ReferenceCompound TestedCell LinesIC50_{50} (µM)Mechanism
Triazole DerivativeAGS2.63 ± 0.17Apoptosis induction
ThiazolesVariousN/AGrowth inhibition
Mannich BasesVariousModerateAntimicrobial activity

These findings highlight the compound's potential as an anticancer agent and its broader applications in pharmacology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.